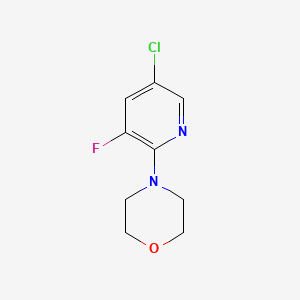

4-(5-Chloro-3-fluoropyridin-2-yl)morpholine

描述

Historical Context of Fluoropyridine-Morpholine Hybrid Architectures

The development of fluoropyridine-morpholine hybrid architectures traces its origins to the broader evolution of fluorinated heterocyclic chemistry, which gained significant momentum during the late twentieth century as researchers recognized the unique properties imparted by fluorine substitution in aromatic systems. Early investigations into fluoropyridine derivatives focused primarily on understanding the electronic effects of fluorine substitution and its influence on reactivity patterns, laying the groundwork for the sophisticated hybrid molecules that characterize contemporary research. The integration of morpholine substituents into fluoropyridine frameworks emerged as researchers sought to combine the electronic advantages of fluorinated pyridines with the conformational flexibility and hydrogen bonding capabilities of morpholine rings.

Historical developments in this field reveal a progressive understanding of how halogen substituents influence both the electronic properties of pyridine rings and their interactions with nucleophilic species such as morpholine. Early synthetic approaches to fluoropyridine-morpholine hybrids relied heavily on nucleophilic aromatic substitution reactions, where activated fluoropyridine derivatives served as electrophilic partners for morpholine nucleophiles. These foundational studies established the basic principles governing the reactivity of halogenated pyridines toward amine nucleophiles and provided insights into the regioselectivity patterns that govern substitution reactions on polyhalogenated pyridine substrates.

The evolution of synthetic methodologies has been particularly influenced by advances in transition metal catalysis, especially palladium-catalyzed cross-coupling reactions that have revolutionized the construction of carbon-nitrogen bonds in heterocyclic systems. Research has demonstrated that Buchwald-Hartwig coupling reactions provide efficient pathways for connecting morpholine units to halogenated pyridine cores, enabling the preparation of complex architectures with high levels of structural control. These developments have facilitated the exploration of diverse substitution patterns and have enabled researchers to systematically investigate the relationships between molecular structure and biological activity in fluoropyridine-morpholine hybrid systems.

Contemporary understanding of fluoropyridine-morpholine architectures has been significantly enhanced by computational studies that elucidate the electronic and conformational factors governing their properties. Theoretical investigations have revealed that the specific positioning of halogen substituents creates distinctive charge distribution patterns that influence both intramolecular interactions and intermolecular recognition processes. These insights have informed the design of new synthetic targets and have guided the development of structure-based approaches to pharmaceutical discovery in this molecular class.

Structural Significance of Halogen-Fluorine Synergy in Pyridine Derivatives

The structural significance of halogen-fluorine synergy in pyridine derivatives represents one of the most compelling aspects of contemporary heterocyclic chemistry, where the strategic combination of different halogen substituents creates electronic environments that are fundamentally different from those achievable with single halogen substitution patterns. In this compound, the presence of both chlorine and fluorine atoms on the pyridine ring establishes a unique electronic landscape characterized by complementary inductive and mesomeric effects that modulate the reactivity and binding properties of the entire molecular framework. The chlorine substituent at the 5-position and fluorine at the 3-position create an asymmetric charge distribution that influences both the nucleophilicity of the pyridine nitrogen and the electrophilicity of adjacent carbon centers.

Research investigations into halogen bonding phenomena have revealed that fluorinated pyridine derivatives exhibit distinctive interaction patterns with electron-rich species, where the fluorine substituent can participate in both conventional hydrogen bonding and more exotic halogen bonding interactions. The electronic characteristics of fluorine, with its high electronegativity and small atomic radius, create localized regions of electron density depletion that can interact favorably with electron-rich partners. When combined with chlorine substitution, these effects are amplified and directed in ways that enhance the overall binding affinity and selectivity of the molecular system.

The morpholine attachment point at the 2-position of the pyridine ring benefits significantly from the electronic modulation provided by the halogen substituents. Studies have shown that the electron-withdrawing effects of both fluorine and chlorine enhance the stability of the carbon-nitrogen bond between the pyridine ring and the morpholine nitrogen, while simultaneously modulating the basicity and nucleophilicity of the morpholine oxygen and nitrogen centers. This electronic tuning creates opportunities for selective molecular recognition and facilitates the formation of stable complexes with target proteins and other biological macromolecules.

| Structural Parameter | This compound | Reference Pyridine |

|---|---|---|

| Molecular Formula | C9H10ClFN2O | C5H5N |

| Molecular Weight | 216.64 g/mol | 79.10 g/mol |

| Chemical Abstracts Service Number | 1020253-17-1 | 110-86-1 |

| Halogen Substituents | Chlorine (5-position), Fluorine (3-position) | None |

| Morpholine Attachment | 2-position | Not applicable |

The three-dimensional structure of this compound reveals additional layers of complexity in the halogen-fluorine synergy, where the spatial arrangement of substituents influences conformational preferences and molecular recognition patterns. Computational studies have demonstrated that the halogen substituents create steric and electronic environments that favor specific conformational states of the morpholine ring, leading to enhanced binding selectivity and reduced conformational entropy upon target binding. These structural features contribute to the compound's utility as a pharmacophore in drug discovery applications and as a synthetic intermediate in the preparation of more complex molecular architectures.

属性

IUPAC Name |

4-(5-chloro-3-fluoropyridin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFN2O/c10-7-5-8(11)9(12-6-7)13-1-3-14-4-2-13/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSPBVGDBVFERM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674380 | |

| Record name | 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020253-17-1 | |

| Record name | 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine typically involves the reaction of 5-chloro-3-fluoropyridine with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .

化学反应分析

Types of Reactions

4-(5-Chloro-3-fluoropyridin-2-yl)morpholine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound .

科学研究应用

Medicinal Chemistry

-

Ligand in Biochemical Assays :

- 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine has been investigated as a ligand for various biological targets. Its halogen substitutions improve binding affinity and specificity towards receptors and enzymes, making it a candidate for drug discovery.

-

Potential Therapeutic Uses :

- The compound has shown promise in studies related to neuropharmacology, where it may play a role in modulating neurological pathways. Its structural features suggest potential applications in treating neurodegenerative diseases.

-

In Vitro Studies :

- Research indicates that the compound interacts with specific biochemical pathways, leading to enhanced efficacy in various assays. These studies often focus on its role as an enzyme inhibitor or receptor modulator.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Neuroprotective Effects :

- In animal models of neurodegenerative diseases, administration of the compound improved cognitive functions and reduced neuroinflammation markers.

-

Enzyme Inhibition Studies :

- The compound has been shown to inhibit specific enzymes crucial for neurotransmission, indicating its potential use in treating conditions like Alzheimer's disease.

作用机制

The mechanism of action of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Comparison with Structural Analogs

Halogen-Substituted Morpholine Derivatives

4-(5-Bromo-2-fluoropyridin-3-yl)morpholine

- Structure : Differs in halogen placement (bromo at pyridine position 5, fluorine at position 2) and morpholine attachment at position 3.

- Molecular Formula : C₉H₁₀BrFN₂O.

- Key Differences: Bromine’s larger atomic radius and lower electronegativity compared to chlorine may alter binding kinetics and metabolic stability. No biological data are reported, but bromine’s lipophilicity could enhance membrane permeability .

4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine

- Structure: Quinoline core replaces pyridine, with chlorine at position 6 and pyrrolidine at position 2.

- Molecular Formula : C₁₈H₂₁ClN₃O.

- Pyrrolidine’s secondary amine may confer distinct solubility and hydrogen-bonding profiles compared to morpholine .

Pyrido-Pyrimidinyl Morpholine Derivatives ()

A series of compounds synthesized with pyrido[4,3-d]pyrimidine cores and morpholine substituents were analyzed for physicochemical properties:

| Compound Name | Molecular Formula | Melting Point (°C) | Key Substituents |

|---|---|---|---|

| 4-(5-Chloro-8-(4-methoxyphenyl)pyrido[...]morpholine (3c) | C₂₂H₂₂ClN₅O₂ | 205–206 | 4-Methoxyphenyl at pyrido position 8 |

| 4-(5,8-Bis(4-methoxyphenyl)pyrido[...]morpholine (4c) | C₂₉H₂₈ClN₅O₃ | 234–236 | Dual 4-methoxyphenyl groups |

| 4-(5-Chloro-8-(3,4-dimethoxyphenyl)pyrido[...]morpholine (3d) | C₂₃H₂₄ClN₅O₃ | 215–218 | 3,4-Dimethoxyphenyl |

Piperidine-Carbonyl Derivative

4-(5-Chloro-3-fluoropyridin-2-yl)-2-(piperidine-1-carbonyl)morpholine

- Structure : Adds a piperidine-1-carbonyl group to the morpholine ring.

- Molecular Formula : C₁₅H₁₉ClFN₃O₂.

- Molecular Weight : 327.78 g/mol.

- Key Differences : The carbonyl group introduces hydrogen-bond acceptor capacity, while piperidine increases lipophilicity. This modification likely enhances proteolytic stability and bioavailability compared to the parent compound .

Thiazolyl-Imidazolyl Analogs (VPC Series)

VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)

- Structure : Thiazole and dibromoimidazole replace pyridine.

- Key Findings: Initially misassigned as 4,5-dibromo (corrected to 2,4-dibromo), highlighting the critical role of structural verification.

生物活性

4-(5-Chloro-3-fluoropyridin-2-yl)morpholine is a heterocyclic compound characterized by a morpholine ring attached to a pyridine derivative. Its molecular formula is with a molecular weight of approximately 216.64 g/mol. The presence of halogen substituents, specifically chlorine and fluorine, enhances its chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry.

Structural Features and Synthesis

The compound features a morpholine ring linked to a pyridine structure with specific halogen substitutions that influence its biological interactions. The synthesis typically involves the reaction of chlorinated and fluorinated pyridine derivatives with morpholine under controlled conditions, leading to the formation of the target compound.

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities, particularly as a ligand in various biochemical assays. Its halogen substitutions are believed to enhance binding affinity and specificity towards certain receptors or enzymes, which is critical for drug development.

Key Findings

- Binding Affinity : Studies have shown that the halogen atoms in the compound contribute to increased binding affinity towards biological targets, enhancing its potential as a therapeutic agent.

- Ligand Properties : The compound has been investigated for its role as a ligand in biochemical assays, suggesting its utility in understanding molecular interactions and mechanisms of action.

- Enzymatic Inhibition : Preliminary data indicate that it may act as an inhibitor for specific enzymes involved in disease pathways, although detailed IC50 values are yet to be fully established.

Comparative Analysis with Similar Compounds

The following table summarizes structural comparisons with similar compounds, highlighting unique aspects that may influence biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(5-Bromo-3-fluoropyridin-2-yl)morpholine | Bromine instead of chlorine | Different reactivity profile due to bromine's larger size |

| 4-(5-Iodo-3-fluoropyridin-2-yl)morpholine | Iodine substitution | Enhanced lipophilicity compared to chlorine and bromine |

| 4-(5-Chloro-3-chloropyridin-2-yl)morpholine | Two chlorine atoms | Potentially different binding properties due to increased electronegativity |

| 4-(3-Bromo-5-nitropyridin-2-yl)morpholine | Nitro group addition | Offers different electronic properties affecting reactivity |

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their mechanisms:

- Inhibitory Activity : A study demonstrated that morpholine derivatives exhibit strong inhibitory effects on specific protein kinases, which are crucial in cancer progression. For instance, compounds similar to this compound showed IC50 values in the nanomolar range against key targets like EGFR (Epidermal Growth Factor Receptor) and PI3K (Phosphoinositide 3-Kinase) .

- Cytotoxicity : In vitro tests indicated that some derivatives demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with studies reporting IC50 values as low as 15 nM for closely related structures .

- Structure–Activity Relationship (SAR) : Research into SAR has revealed that modifications at specific positions on the pyridine ring can significantly alter biological activity. For example, electron-withdrawing groups like fluorine and chlorine enhance antiproliferative effects compared to other substituents .

常见问题

Q. What are the common synthetic routes for 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or cross-coupling reactions. A key intermediate is 5-chloro-3-fluoropyridin-2-amine, which undergoes functionalization at the 2-position. Morpholine is introduced via Buchwald-Hartwig amination or Suzuki-Miyaura coupling using boron-containing intermediates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) . Characterization of intermediates relies on 1H/13C NMR to confirm substitution patterns and mass spectrometry (MS) for molecular weight validation. For example, analogs like benzyl 3-fluoro-4-morpholinylphenylcarbamate (CAS 168828-81-7) were validated using these techniques .

Q. Which spectroscopic and chromatographic techniques are critical for purity assessment?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula and detects isotopic patterns (e.g., chlorine/fluorine signatures).

- HPLC with UV/Vis Detection: Quantifies purity (>95% for research-grade compounds) using reverse-phase C18 columns and acetonitrile/water gradients .

- DSC/TGA: Determines thermal stability (melting points observed in analogs range from 123–293°C) .

Q. How is the compound’s stability optimized under storage conditions?

Methodological Answer: Stability studies involve:

- Accelerated Degradation Testing: Exposure to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation products.

- Lyophilization: For hygroscopic analogs, lyophilization in inert atmospheres (argon) prevents hydrolysis .

- HPLC Monitoring: Regular purity checks every 3–6 months for long-term storage at –20°C .

Advanced Research Questions

Q. How can contradictory data in reaction yields be resolved when varying catalysts?

Methodological Answer: Contradictions often arise from ligand-catalyst mismatches or solvent polarity effects. Systematic optimization includes:

- Design of Experiments (DoE): Varying Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(dppf)Cl₂) and ligands (XPhos, SPhos) in Suzuki couplings .

- Kinetic Studies: Monitoring reaction progress via LC-MS to identify intermediate bottlenecks.

- Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenated pyridines but may deactivate catalysts .

Q. What computational strategies predict electronic effects of substituents on reactivity?

Methodological Answer:

- Density Functional Theory (DFT): Calculates Fukui indices to identify nucleophilic/electrophilic sites on the pyridine ring. For example, electron-withdrawing groups (Cl, F) at the 5- and 3-positions increase electrophilicity at the 2-position .

- Molecular Dynamics (MD): Simulates solvent interactions to optimize reaction trajectories .

Q. How are biological activity studies designed for structural analogs?

Methodological Answer:

- SAR Analysis: Modifying the morpholine ring (e.g., N-alkylation) or pyridine substituents (Cl vs. CF₃) to assess potency shifts. Analogs like (5R)-5-(chloromethyl)-3-[3-fluoro-4-morpholinylphenyl]-2-oxazolidinone (CAS 496031-57-3) were tested for kinase inhibition .

- In Silico Docking: Uses AutoDock Vina to predict binding affinities to target proteins (e.g., PI3K isoforms) .

Q. What methodologies identify decomposition pathways under acidic/basic conditions?

Methodological Answer:

- Forced Degradation Studies:

- Isotope Labeling: 18O/2H-labeled H2O traces hydrolysis mechanisms .

Data Contradiction Analysis

Example: Conflicting yields in Suzuki couplings (50–85%) may stem from:

- Boronate Stability: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane intermediates degrade if stored >6 months, reducing reactivity .

- Oxygen Sensitivity: Pd catalysts require rigorous degassing (3× freeze-pump-thaw cycles) to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。